molecular formula C11H15NO2 B3056294 N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine CAS No. 701954-53-2

N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine

Cat. No.: B3056294
CAS No.: 701954-53-2
M. Wt: 193.24
InChI Key: YFPYRKRKLJKZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine is an organic compound with a unique structure that includes a dimethoxyethylidene group attached to a phenylmethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine typically involves the reaction of N-(2-phenyl)ethyl-2-amino acetamide with aminoacetaldehyde dimethyl acetal. This reaction is carried out in the presence of an alkali and a phase transfer catalyst, within an organic solvent and water system . The organic layer is separated after the reaction, and the product is obtained by boiling off the solvent and introducing dried chlorine hydride or hydrogen bromide gas to salify the compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and stability. The process involves simple operations, mild reaction conditions, and results in a product that is non-hygroscopic and stable over time .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced amine products .

Scientific Research Applications

N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds .

Properties

IUPAC Name

N-benzyl-2,2-dimethoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPYRKRKLJKZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=NCC1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676767
Record name (1E)-N-Benzyl-2,2-dimethoxyethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701954-53-2
Record name (1E)-N-Benzyl-2,2-dimethoxyethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine
Reactant of Route 2
Reactant of Route 2
N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine
Reactant of Route 3
Reactant of Route 3
N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine
Reactant of Route 4
N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine
Reactant of Route 5
N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine
Reactant of Route 6
N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.